Cas no 1784571-88-5 (Benzo[d]oxazol-4-ylmethanol)
Benzo[d]oxazol-4-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- Benzo[d]oxazol-4-ylmethanol
- FCH2480401
- AX8256611
- 1784571-88-5
- (1,3-benzoxazol-4-yl)methanol
- AT38107
- 1,3-benzoxazol-4-ylmethanol
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- Inchi: 1S/C8H7NO2/c10-4-6-2-1-3-7-8(6)9-5-11-7/h1-3,5,10H,4H2
- InChI Key: XTUHLQDOJVDJPP-UHFFFAOYSA-N
- SMILES: O1C=NC2=C1C=CC=C2CO
Computed Properties
- Exact Mass: 149.047678466g/mol
- Monoisotopic Mass: 149.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 140
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3
- XLogP3: 0.9
Benzo[d]oxazol-4-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM276830-1g |
Benzo[d]oxazol-4-ylmethanol |
1784571-88-5 | 95% | 1g |
$457 | 2021-06-17 | |
| Chemenu | CM276830-1g |
Benzo[d]oxazol-4-ylmethanol |
1784571-88-5 | 95% | 1g |
$*** | 2023-03-31 |
Benzo[d]oxazol-4-ylmethanol Related Literature
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on Benzo[d]oxazol-4-ylmethanol
Benzo[d]oxazol-4-ylmethanol (CAS No. 1784571-88-5): A Comprehensive Overview
Benzo[d]oxazol-4-ylmethanol, identified by its Chemical Abstracts Service (CAS) number 1784571-88-5, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodioxole class, which is known for its diverse biological activities and potential therapeutic applications. The structural framework of Benzo[d]oxazol-4-ylmethanol consists of a benzene ring fused with an oxygen-containing heterocycle, making it a promising candidate for further investigation in drug discovery and development.
The molecular structure of Benzo[d]oxazol-4-ylmethanol (CAS No. 1784571-88-5) features a methanol substituent at the 4-position of the benzodioxole ring. This substitution pattern contributes to its unique chemical properties and biological interactions, which have been the subject of extensive research. The benzodioxole moiety is particularly interesting due to its ability to engage in various pharmacophoric interactions, making it a versatile scaffold for designing novel therapeutic agents.
In recent years, there has been a growing interest in exploring the pharmacological potential of benzodioxole derivatives. Studies have demonstrated that compounds within this class exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Among these derivatives, Benzo[d]oxazol-4-ylmethanol has shown particular promise in preclinical studies, where it has been investigated for its effects on cellular proliferation and apoptosis.
One of the most compelling aspects of Benzo[d]oxazol-4-ylmethanol is its potential as a lead compound for the development of new drugs targeting various diseases. Researchers have been particularly interested in its ability to modulate signaling pathways involved in cancer progression. For instance, studies have suggested that this compound may interfere with the activity of key enzymes such as kinases and phosphodiesterases, which are often dysregulated in tumor cells.
The synthesis of Benzo[d]oxazol-4-ylmethanol (CAS No. 1784571-88-5) has been optimized through various chemical methodologies, including cyclization reactions and functional group transformations. These synthetic approaches have enabled researchers to produce the compound in sufficient quantities for both laboratory studies and potential clinical trials. The availability of high-purity samples has been crucial for elucidating its mechanism of action and evaluating its pharmacological efficacy.
Epidemiological and preclinical data suggest that compounds derived from benzodioxole scaffolds may have significant therapeutic benefits. For example, some derivatives have been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This makes them attractive candidates for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of Benzo[d]oxazol-4-ylmethanol are also an important consideration in drug development. Studies have shown that this compound exhibits moderate solubility in both water and organic solvents, which could facilitate its formulation into various dosage forms. Additionally, preliminary data suggest that it may have a reasonable bioavailability upon oral administration, making it a viable candidate for therapeutic use.
In conclusion, Benzo[d]oxazol-4-ylmethanol (CAS No. 1784571-88-5) represents a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive scaffold for developing novel therapeutic agents. Further research is warranted to fully elucidate its mechanism of action and evaluate its clinical efficacy in treating various diseases.
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